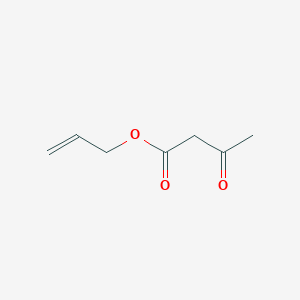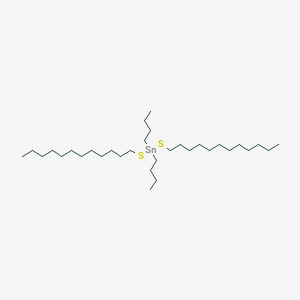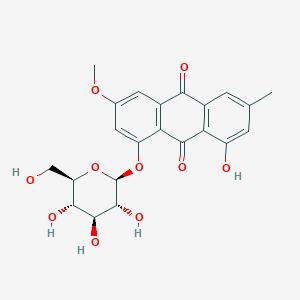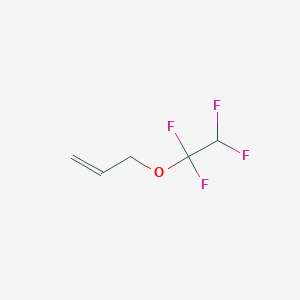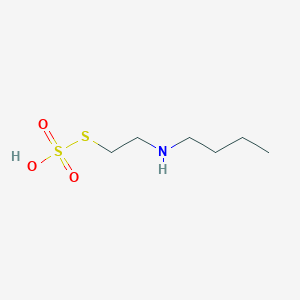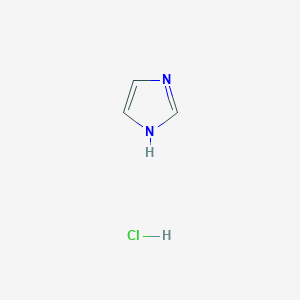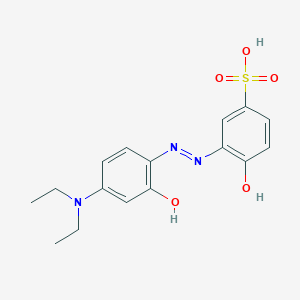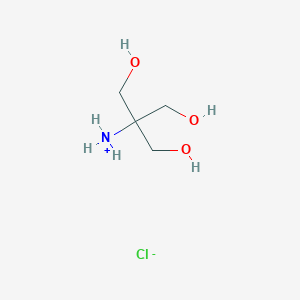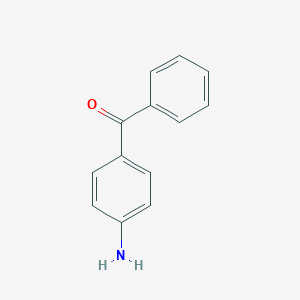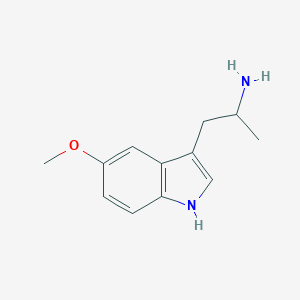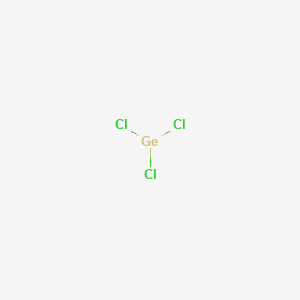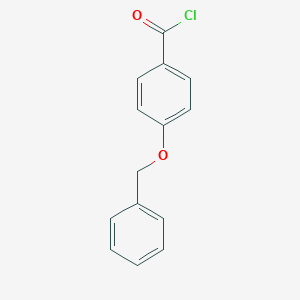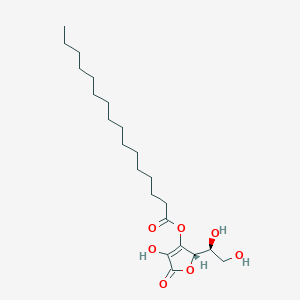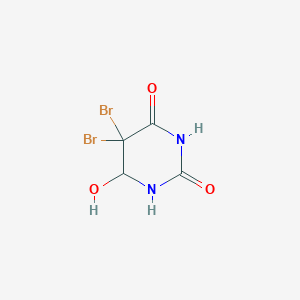
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as Bromopyruvic acid (BrPA) and has been used in various studies due to its unique properties. BrPA is a small molecule inhibitor that has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- inhibits the activity of glycolytic enzymes, specifically pyruvate kinase M2 (PKM2). PKM2 is an essential enzyme for the survival of cancer cells, as it is involved in the production of ATP, which is required for cellular metabolism. By inhibiting the activity of PKM2, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- disrupts the energy metabolism of cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It also inhibits the growth and proliferation of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its effectiveness against various types of cancer cells. It has also been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. One area of research is the development of more effective synthesis methods for 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. Another area of research is the optimization of the dosage and administration of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- for cancer treatment. Additionally, further studies are needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its anti-cancer properties. It inhibits the activity of glycolytic enzymes, leading to the disruption of the energy metabolism of cancer cells. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells and has minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, further research is needed to optimize its use and investigate its potential use in other diseases.
Métodos De Síntesis
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- can be achieved through various methods. One of the most common methods is the reaction of bromoacetic acid with dihydroxyfumaric acid. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- as a white crystalline solid. Another method involves the reaction of bromoacetic acid with malic acid, which also results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the activity of glycolytic enzymes, which are essential for the survival of cancer cells. This inhibition results in the disruption of the energy metabolism of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells, including breast, lung, prostate, and colon cancer cells.
Propiedades
Número CAS |
1124-83-0 |
|---|---|
Nombre del producto |
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- |
Fórmula molecular |
C4H4Br2N2O3 |
Peso molecular |
287.89 g/mol |
Nombre IUPAC |
5,5-dibromo-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
Clave InChI |
ZHHUJOWSBCCAPG-UHFFFAOYSA-N |
SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
SMILES canónico |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



